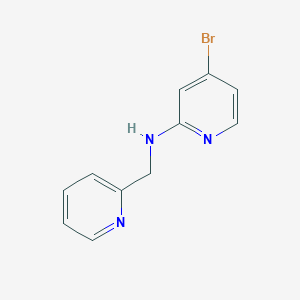
3-(Chloromethyl)-2-fluoro-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-fluoro-4-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which is subsequently reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2-fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The presence of the fluoro and methoxy groups can facilitate addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the fluoro and methoxy groups, resulting in different chemical properties and reactivity.
2-Fluoro-4-methoxypyridine: Lacks the chloromethyl group, affecting its potential for covalent modifications.
3-(Chloromethyl)-2-fluoropyridine: Lacks the methoxy group, which can influence its solubility and binding interactions.
Uniqueness
3-(Chloromethyl)-2-fluoro-4-methoxypyridine is unique due to the combination of the chloromethyl, fluoro, and methoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and specificity for certain molecular targets, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
451459-10-2 |
|---|---|
Formule moléculaire |
C7H7ClFNO |
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |
Clé InChI |
AIUNGBVBLHLFIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
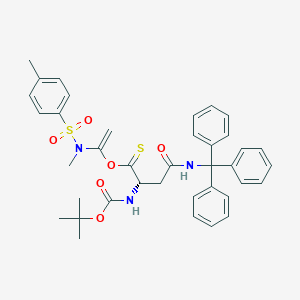
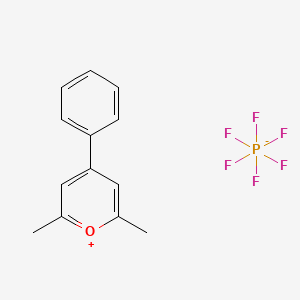
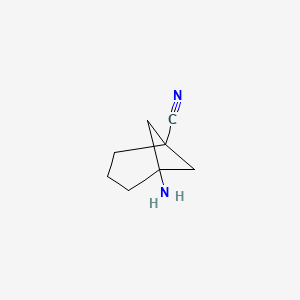
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
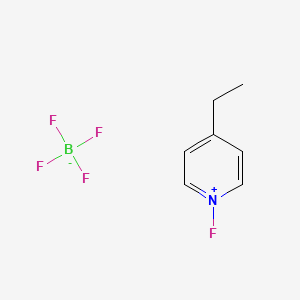
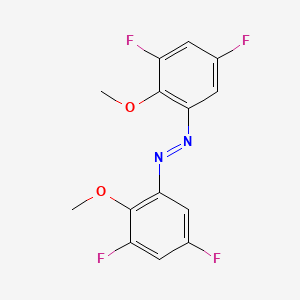
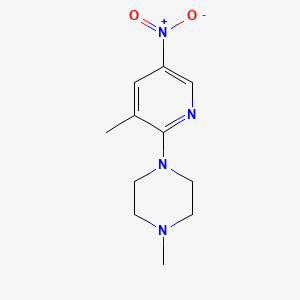
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
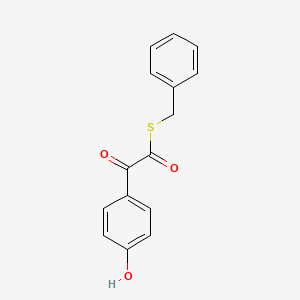

![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
